molecular formula C11H10O3 B1332526 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone CAS No. 28241-99-8

1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone

Cat. No. B1332526
CAS RN: 28241-99-8
M. Wt: 190.19 g/mol
InChI Key: SPVYQEMDTUNTIB-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone is a compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. The specific structure of this compound includes a hydroxy group at the fifth position and a methyl group at the second position on the benzofuran moiety, with an ethanone group attached to the third position of the benzofuran ring.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a photoinduced direct oxidative annulation process has been used to synthesize highly functionalized polyheterocyclic ethanones, such as 1-(5-hydroxyfuran/thieno/pyrrolo[3,2-e]benzofuran-4-yl)ethanones . Although the specific compound of interest is not mentioned, the methodology could potentially be adapted for its synthesis. Another approach involves starting with 2-(2-formylphenoxy)alkanoic acids to synthesize novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones, which are structurally related to the compound of interest .

Molecular Structure Analysis

The molecular structure of 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone would be characterized by the presence of a benzofuran core with substituents that influence its chemical behavior. The hydroxy group is a functional group that can engage in hydrogen bonding, affecting the compound's solubility and reactivity. The methyl group is an electron-donating group that can influence the electronic properties of the benzofuran ring.

Chemical Reactions Analysis

The chemical reactions of 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone would likely involve the functional groups present on the benzofuran ring. The hydroxy group could undergo various reactions, such as esterification or etherification. The ethanone moiety could be involved in reactions typical of carbonyl compounds, such as nucleophilic addition or condensation reactions. The synthesis papers suggest that the benzofuran compounds can undergo photoinduced reactions and reductions , indicating that the compound of interest may also participate in similar reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of benzofurans with hydroxy and ethanone functional groups. These might include moderate solubility in polar solvents due to the hydroxy group and a certain degree of volatility associated with the ethanone group. The presence of a halogen or nitro group in related compounds affects their reactivity and physical properties , suggesting that the substituents on the benzofuran ring of the compound would similarly influence its properties.

Scientific Research Applications

Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . These kinds of naturally occurring compounds have attracted much attention from synthetic organic chemists, due to their interesting biological and pharmacological activities . Several natural products bearing benzofuran and its derivatives as a moiety exhibit various biological activities .

Benzofuran compounds are a class of compounds that are ubiquitous in nature . Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Owing to these biological activities and potential applications in many aspects, benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

Future Directions

Benzofuran compounds, including “1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone”, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on exploring these properties further and developing new synthesis methods .

properties

IUPAC Name

1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6(12)11-7(2)14-10-4-3-8(13)5-9(10)11/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVYQEMDTUNTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354637
Record name 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone

CAS RN

28241-99-8
Record name 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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